Ethyl 3-amino-4-fluoro-2-butenoate
Overview
Description
Ethyl 3-amino-4-fluoro-2-butenoate is an organic compound that belongs to the class of fluoroalkenes. It is a colorless liquid with a pungent odor and is commonly used in scientific research. This compound is synthesized by the reaction of ethyl acetoacetate and ethyl chloroformate. Ethyl 3-amino-4-fluoro-2-butenoate has been extensively studied for its various biochemical and physiological effects.
Scientific Research Applications
Reactivity in Synthesis of Heterocycles
Ethyl 3-amino-4-fluoro-2-butenoate demonstrates significant reactivity in the synthesis of heterocycles. For instance, chloroacetylated β-enamino compounds derived from it are used to create polyfunctionalized heterocyclic compounds through reactions with binucleophiles like hydrazine and hydroxylamine (Braibante et al., 2002).
Stereoselective Synthesis
The compound plays a role in the stereoselective synthesis of various derivatives, like ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates. These are precursors for β-trifluoromethyl substituted amino acids, crucial in medicinal chemistry (Enders et al., 2005).
Enamine Chemistry
In enamine chemistry, ethyl 3-amino-2-butenoate is significant for N-and/or C-substitution processes, such as alkylation and acylation. These processes are instrumental in preparing various molecular structures, including thiazines and thiones (Shabana et al., 2010).
Crystallographic and Structural Studies
Ethyl 3-amino-4-fluoro-2-butenoate is also used in crystallographic studies. For instance, the crystal structure of related compounds helps understand the stability and isomerization processes, which are crucial in material science and drug design (Fallon et al., 1980).
Synthesis of Functionalized Pyridines
This compound is employed in the synthesis of functionalized pyridines, like 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, which are important in various chemical and pharmaceutical applications (Dorokhov et al., 1995).
Corrosion Inhibition
In the field of materials science, derivatives of ethyl 3-amino-4-fluoro-2-butenoate, like ethyl-3-[(2-aminoethyl) amino]-2-butenoate, serve as corrosion inhibitors for metals in acidic environments. This has practical applications in protecting industrial metal components (Hosseini et al., 2009).
properties
IUPAC Name |
ethyl (Z)-3-amino-4-fluorobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-2-10-6(9)3-5(8)4-7/h3H,2,4,8H2,1H3/b5-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUWBMAEWNZWJY-HYXAFXHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CF)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/CF)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-fluoro-2-butenoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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